1-((4-Chlorophenyl)thio)-3-methylbutan-2-one
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Overview
Description
1-((4-Chlorophenyl)thio)-3-methylbutan-2-one is an organic compound that features a thioether linkage between a 4-chlorophenyl group and a 3-methylbutan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Chlorophenyl)thio)-3-methylbutan-2-one typically involves the reaction of 4-chlorothiophenol with 3-methyl-2-butanone under basic conditions. A common method includes the use of sodium hydroxide as a base in an organic solvent such as ethanol. The reaction proceeds via nucleophilic substitution, where the thiolate anion formed from 4-chlorothiophenol attacks the carbonyl carbon of 3-methyl-2-butanone, resulting in the formation of the thioether bond.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 1-((4-Chlorophenyl)thio)-3-methylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, alkoxides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-((4-Chlorophenyl)thio)-3-methylbutan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thioether-containing compounds have shown efficacy.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-((4-Chlorophenyl)thio)-3-methylbutan-2-one involves its interaction with specific molecular targets. The thioether linkage and the chlorophenyl group are key functional groups that contribute to its biological activity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
(E)-3-((4-Chlorophenyl)thio)-4-hydroxypent-3-en-2-one: This compound shares the thioether linkage and chlorophenyl group but differs in the presence of a hydroxyl group and an enone structure.
5-(4-Chlorophenyl)-1,2,4-triazolidine-3-thione: This compound contains a similar chlorophenyl group but features a triazolidine ring and a thione group.
Uniqueness: 1-((4-Chlorophenyl)thio)-3-methylbutan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Biological Activity
1-((4-Chlorophenyl)thio)-3-methylbutan-2-one is a thioether compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound's structure, featuring a chlorophenyl group and a thioether linkage, plays a significant role in its reactivity and biological interactions. This article reviews the biological activity of this compound, highlighting its mechanisms of action, applications in research, and comparative analysis with similar compounds.
The biological activity of this compound is attributed to its interaction with various molecular targets. The following mechanisms have been proposed:
- Enzyme Inhibition: The thioether group can undergo oxidation, leading to the formation of sulfoxides or sulfones that may inhibit enzyme activity. This has implications for its potential use as an inhibitor in various biochemical pathways.
- Receptor Modulation: The compound may interact with specific receptors, influencing signaling pathways associated with inflammation, cancer progression, or microbial resistance .
Biological Activities
- Antimicrobial Activity:
- Anticancer Properties:
- Neuroprotective Effects:
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with similar compounds to understand its uniqueness and potential advantages:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting moderate antimicrobial activity.
Case Study 2: Anticancer Activity
In vitro studies on human breast cancer cell lines demonstrated that treatment with the compound at concentrations ranging from 10 µM to 100 µM led to a significant reduction in cell viability, indicating potential anticancer properties.
Properties
Molecular Formula |
C11H13ClOS |
---|---|
Molecular Weight |
228.74 g/mol |
IUPAC Name |
1-(4-chlorophenyl)sulfanyl-3-methylbutan-2-one |
InChI |
InChI=1S/C11H13ClOS/c1-8(2)11(13)7-14-10-5-3-9(12)4-6-10/h3-6,8H,7H2,1-2H3 |
InChI Key |
ANMRGDDBNVGQCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)CSC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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